molecular formula C25H26N2O4S B11260037 2-(4-ethoxyphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

2-(4-ethoxyphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B11260037
M. Wt: 450.6 g/mol
InChI Key: ZUWJGXWPPBNOOD-UHFFFAOYSA-N
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Description

N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzenesulfonyl group attached to a tetrahydroquinoline ring, along with an ethoxyphenylacetamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine. The final step involves the acylation of the sulfonylated tetrahydroquinoline with 4-ethoxyphenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for the Povarov reaction and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the sulfonyl or acetamide groups.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets within biological systems. For instance, its antibacterial activity is believed to be mediated through the inhibition of enzymes involved in bacterial cell wall synthesis, such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These interactions disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    N-Benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline and benzenesulfonyl moieties but lacks the ethoxyphenylacetamide group.

    N-(Benzenesulfonyl)acetamide: Contains the benzenesulfonyl and acetamide groups but lacks the tetrahydroquinoline ring.

Uniqueness

N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-ETHOXYPHENYL)ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenylacetamide group enhances its potential as a pharmacologically active compound, providing additional sites for interaction with biological targets.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H26N2O4S/c1-2-31-22-14-10-19(11-15-22)17-25(28)26-21-13-12-20-7-6-16-27(24(20)18-21)32(29,30)23-8-4-3-5-9-23/h3-5,8-15,18H,2,6-7,16-17H2,1H3,(H,26,28)

InChI Key

ZUWJGXWPPBNOOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2

Origin of Product

United States

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